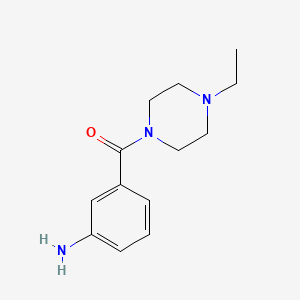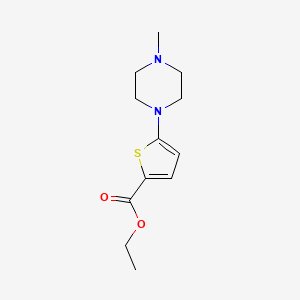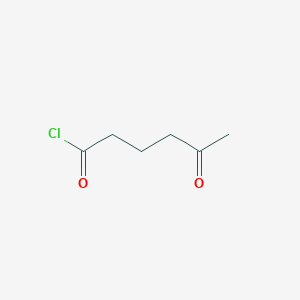
6-Keto Nalbuphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nalbuphine is a semi-synthetic opioid analgesic used primarily for the treatment of moderate to severe pain. It is a mixed agonist-antagonist opioid modulator, which means it can activate certain opioid receptors while blocking others. This unique property makes it effective in pain management with a lower risk of addiction and respiratory depression compared to other opioids .
Métodos De Preparación
Nalbuphine is synthesized from normorphinan compounds such as noroxycodone, noroxymorphone, and noroxymorphol. These compounds are derived from naturally occurring opiates like morphine, codeine, oripavine, and thebaine. The synthesis involves the reaction of 14-hydroxydihydronormorphinone with cyclobutyl carbonyl chloride in dichloromethane (DCM) under controlled conditions . Industrial production methods have been developed to be eco-friendly, avoiding the use of hazardous chemicals and ensuring the product is substantially free of impurities .
Análisis De Reacciones Químicas
Nalbuphine undergoes various chemical reactions, including:
Oxidation: Nalbuphine can be oxidized to form nalbuphine N-oxide.
Reduction: Reduction of nalbuphine can yield dihydronalbuphine.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters or ethers.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Nalbuphine has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of opioid receptor interactions.
Biology: Employed in research on pain pathways and receptor binding studies.
Industry: Utilized in the development of new analgesic formulations and drug delivery systems.
Mecanismo De Acción
Nalbuphine exerts its effects primarily through agonism of the kappa opioid receptor and partial antagonism of the mu opioid receptor. This dual action results in effective pain relief with a reduced risk of respiratory depression and addiction. The compound is metabolized in the liver into inactive metabolites, which are then excreted by the kidneys .
Comparación Con Compuestos Similares
Nalbuphine is structurally related to other opioids such as naloxone, naltrexone, and oxymorphone. Unlike these compounds, nalbuphine has a unique profile as a mixed agonist-antagonist, making it less likely to cause euphoria and respiratory depression. This makes it a safer alternative for pain management in certain patient populations .
Similar compounds include:
Naloxone: Primarily an opioid antagonist used to reverse opioid overdoses.
Naltrexone: An opioid antagonist used in the treatment of alcohol and opioid dependence.
Oxymorphone: A potent opioid analgesic used for severe pain management.
Propiedades
Número CAS |
16676-33-8 |
|---|---|
Fórmula molecular |
C21H25NO4 |
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
(4R,4aS,7aR,12bS)-3-(cyclobutylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C21H25NO4/c23-14-5-4-13-10-16-21(25)7-6-15(24)19-20(21,17(13)18(14)26-19)8-9-22(16)11-12-2-1-3-12/h4-5,12,16,19,23,25H,1-3,6-11H2/t16-,19+,20+,21-/m1/s1 |
Clave InChI |
VANAVLBJMFLURS-MBPVOVBZSA-N |
SMILES isomérico |
C1CC(C1)CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O |
SMILES canónico |
C1CC(C1)CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(piperidin-4-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B8696510.png)










